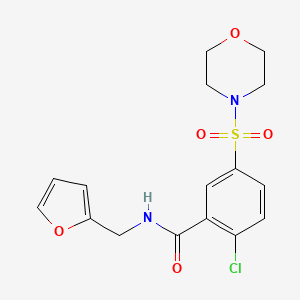
2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. CCR3 is a G protein-coupled receptor that is involved in the recruitment of eosinophils, basophils, and T helper type 2 (Th2) cells to sites of inflammation. TAK-220 has been shown to have potential therapeutic applications in the treatment of allergic diseases, such as asthma and allergic rhinitis, as well as in the treatment of certain types of cancer.
Mecanismo De Acción
2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide exerts its effects by binding to and blocking the activity of CCR3. CCR3 is expressed on the surface of eosinophils, basophils, and Th2 cells, and is involved in their recruitment to sites of inflammation. By blocking CCR3, 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide reduces the recruitment of these cells to sites of inflammation, thereby reducing inflammation and improving symptoms.
Biochemical and Physiological Effects:
In preclinical models, 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the recruitment of eosinophils, basophils, and Th2 cells to sites of inflammation, as well as to reduce the production of pro-inflammatory cytokines. 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide is its specificity for CCR3, which allows for targeted inhibition of this receptor without affecting other chemokine receptors. However, one limitation of 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide is its relatively low potency, which may limit its effectiveness in some applications.
Direcciones Futuras
For research on 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide include the development of more potent analogs, as well as the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to elucidate the long-term effects of 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide on immune function and to assess its safety in humans.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of allergic diseases, such as asthma and allergic rhinitis. In these models, 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the recruitment of eosinophils, basophils, and Th2 cells to sites of inflammation, thereby reducing inflammation and improving symptoms. 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to have potential therapeutic applications in the treatment of certain types of cancer, such as multiple myeloma and acute myeloid leukemia, by inhibiting the migration and invasion of cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c17-15-4-3-13(25(21,22)19-5-8-23-9-6-19)10-14(15)16(20)18-11-12-2-1-7-24-12/h1-4,7,10H,5-6,8-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIJNYQMZVFGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3456250.png)
![1-methyl-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B3456259.png)
![N-phenyl-3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3456263.png)
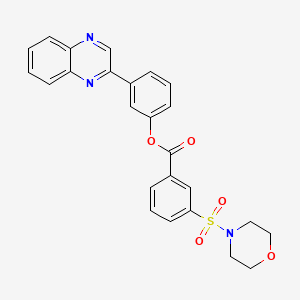
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3456273.png)
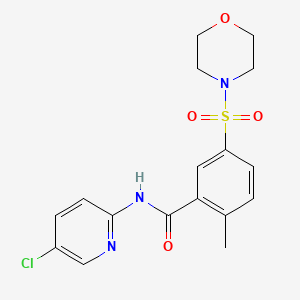

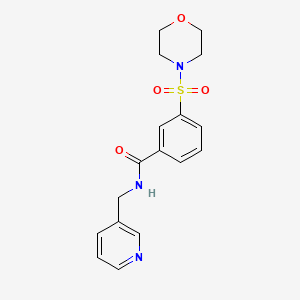
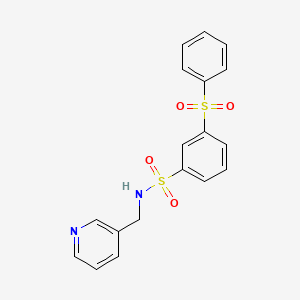
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B3456319.png)
![diethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3456337.png)
![ethyl 2-[(1-piperidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3456340.png)